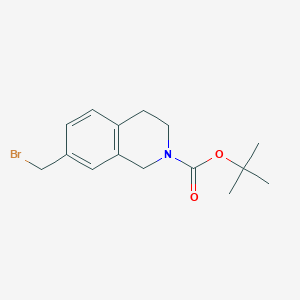![molecular formula C20H24N2O2 B6268874 (S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol CAS No. 344899-18-9](/img/new.no-structure.jpg)
(S)-[-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol is a cinchona alkaloid. This compound is known for its complex structure, which includes a quinoline moiety and a bicyclic azabicyclo octane system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then subjected to a series of reactions to introduce the azabicyclo octane system. Key steps often include:
Alkylation: Introduction of the ethenyl group.
Cyclization: Formation of the azabicyclo octane ring.
Hydroxylation: Introduction of the hydroxyl group at the methanol position.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the quinoline moiety.
Substitution: Substitution reactions at the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield a fully saturated quinoline derivative .
Applications De Recherche Scientifique
(S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Mécanisme D'action
The mechanism of action of (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s quinoline moiety is particularly important for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cinchona alkaloids such as quinine and quinidine. These compounds share structural similarities but differ in their specific functional groups and stereochemistry .
Uniqueness
What sets (S)--5-ethenyl-1-azabicyclo[2.2.2]octan-2-ylmethanol apart is its unique combination of a quinoline moiety and an azabicyclo octane system. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
344899-18-9 |
|---|---|
Formule moléculaire |
C20H24N2O2 |
Poids moléculaire |
324.4 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



